molecular formula C17H23N5O3S B4755963 N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4755963
M. Wt: 377.5 g/mol
InChI Key: XPRQISXICJHHDG-UHFFFAOYSA-N
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Description

N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a triazole ring, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne The piperidine ring is then introduced via a nucleophilic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N4-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The piperidine ring can interact with various receptors in the body, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[1-(4-METHYLBENZYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID: Similar triazole structure but with a carboxylic acid group instead of a piperidine ring.

    N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOLE-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a triazole ring, a piperidine ring, and a methylsulfonyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-13-3-5-14(6-4-13)11-21-12-18-17(20-21)19-16(23)15-7-9-22(10-8-15)26(2,24)25/h3-6,12,15H,7-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRQISXICJHHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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